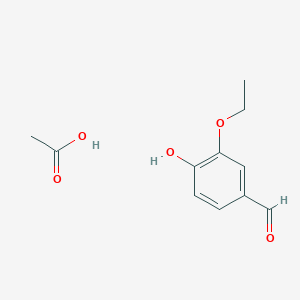

Acetic acid;3-ethoxy-4-hydroxybenzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C11H14O5 |

|---|---|

Peso molecular |

226.23 g/mol |

Nombre IUPAC |

acetic acid;3-ethoxy-4-hydroxybenzaldehyde |

InChI |

InChI=1S/C9H10O3.C2H4O2/c1-2-12-9-5-7(6-10)3-4-8(9)11;1-2(3)4/h3-6,11H,2H2,1H3;1H3,(H,3,4) |

Clave InChI |

DVBWLRNASGRZMW-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC(=C1)C=O)O.CC(=O)O |

Origen del producto |

United States |

Synthetic Methodologies for Derivatives of 3 Ethoxy 4 Hydroxybenzaldehyde Utilizing Acetic Acid and Its Anhydride

Strategies for Carbon-Nitrogen Bond Formation (e.g., Schiff Bases)

The formation of an imine or azomethine group (-C=N-) through the condensation of the aldehyde functionality of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with primary amines is a key strategy for creating Schiff base derivatives. Acetic acid often plays a crucial role in these reactions, acting as a catalyst to facilitate the dehydration step.

Condensation Reactions in Acetic Acid Media

The synthesis of Schiff bases from 3-ethoxy-4-hydroxybenzaldehyde is frequently carried out in an acetic acid medium, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by the primary amine. The subsequent dehydration of the hemiaminal intermediate is also acid-catalyzed, leading to the formation of the stable imine product.

A general procedure involves the refluxing of equimolar amounts of 3-ethoxy-4-hydroxybenzaldehyde and a primary amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727), with a catalytic amount of glacial acetic acid. The reaction progress is typically monitored by thin-layer chromatography (TLC), and upon completion, the Schiff base product often precipitates from the reaction mixture or is isolated after removal of the solvent.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

| 3-Ethoxy-4-hydroxybenzaldehyde | Primary Amine | Glacial Acetic Acid | Ethanol/Methanol | Reflux | Schiff Base |

This method has been successfully employed for the synthesis of a wide array of Schiff bases with high yields. The acidic medium is critical for the reaction to proceed efficiently.

Synthesis of Iminobenzyl Derivatives from Amino-Triazolone Compounds

A specific and important application of Schiff base formation is the synthesis of iminobenzyl derivatives from the reaction of 3-ethoxy-4-hydroxybenzaldehyde with amino-triazolone compounds. These reactions also benefit from an acidic environment, with acetic acid being a commonly used catalyst. For instance, the condensation of 3-amino-1,2,4-triazole with various aldehydes, including substituted benzaldehydes, has been shown to proceed efficiently. nih.govresearchgate.net

The reaction involves the nucleophilic attack of the exocyclic amino group of the triazolone ring on the carbonyl carbon of 3-ethoxy-4-hydroxybenzaldehyde. The resulting intermediate then undergoes acid-catalyzed dehydration to yield the corresponding iminobenzyl-triazolone derivative. These compounds are of interest due to their potential biological activities. A facile sonochemical protocol for the synthesis of 3-amino- and 4-amino-1,2,4-triazole (B31798) derived Schiff bases has been developed, affording excellent yields in a very short reaction time. nih.govresearchgate.net

| Aldehyde | Amine | Method | Solvent | Time | Yield |

| 3-Ethoxy-4-hydroxybenzaldehyde | 3-Amino-1,2,4-triazole | Sonochemical | Methanol | ~5 min | High |

| 3-Ethoxy-4-hydroxybenzaldehyde | 4-Amino-1,2,4-triazole | Conventional Reflux | Methanol | ~5 h | Good |

Acylation and Esterification Processes

The phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is a prime site for acylation and esterification reactions. Acetic anhydride (B1165640) is a common and efficient reagent for the introduction of an acetyl group, leading to the formation of an ester linkage.

Acetylation of Hydroxyl Groups with Acetic Anhydride

The acetylation of the hydroxyl group in 3-ethoxy-4-hydroxybenzaldehyde to form 4-acetoxy-3-ethoxybenzaldehyde can be readily achieved using acetic anhydride. This reaction is often catalyzed by either a base, such as pyridine (B92270) or triethylamine, or an acid. Lewis acids have also been reported to catalyze acetylation by acetic anhydride in acetic acid. rsc.org The reaction transforms the polar phenolic hydroxyl group into a less polar ester group, which can alter the compound's physical and biological properties.

A typical laboratory procedure involves stirring 3-ethoxy-4-hydroxybenzaldehyde with an excess of acetic anhydride, often in the presence of a catalyst, at room temperature or with gentle heating. The reaction is usually rapid and can be monitored by the disappearance of the starting material on TLC. Work-up typically involves quenching the excess acetic anhydride with water or an alcohol, followed by extraction and purification of the acetylated product.

| Substrate | Reagent | Catalyst | Conditions | Product |

| 3-Ethoxy-4-hydroxybenzaldehyde | Acetic Anhydride | Pyridine/Lewis Acid | Room Temperature/Gentle Heating | 4-Acetoxy-3-ethoxybenzaldehyde |

Chemoselective Derivatization of Hydroxyl Functionalities

In molecules containing multiple hydroxyl groups or other reactive functionalities, achieving chemoselectivity in acylation reactions is a significant synthetic challenge. In the case of 3-ethoxy-4-hydroxybenzaldehyde, the primary focus is on the selective acylation of the phenolic hydroxyl group in the presence of the aldehyde group. Fortunately, the aldehyde is generally unreactive towards acetic anhydride under standard acylation conditions used for phenols.

For more complex substrates derived from 3-ethoxy-4-hydroxybenzaldehyde that may contain additional hydroxyl groups (e.g., alcoholic hydroxyls in side chains), chemoselective acetylation can be achieved by carefully controlling reaction conditions such as temperature, reaction time, and the choice of catalyst. For instance, primary alcohols are generally more reactive towards acylation than secondary alcohols, and phenolic hydroxyls can exhibit different reactivity based on their electronic environment. While specific studies on the chemoselective derivatization of complex derivatives of 3-ethoxy-4-hydroxybenzaldehyde are not extensively detailed in the provided context, the principles of differential reactivity of functional groups form the basis for such selective transformations.

Green Chemistry Approaches in Derivatization

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and efficient methodologies. The derivatization of 3-ethoxy-4-hydroxybenzaldehyde is no exception, with research focusing on reducing the use of hazardous solvents, minimizing waste, and employing energy-efficient reaction conditions.

For the synthesis of Schiff bases, microwave-assisted synthesis has emerged as a powerful green alternative to conventional heating. researchgate.netnih.govsemanticscholar.orgrdd.edu.iqmediresonline.org These reactions are often performed under solvent-free conditions or in the presence of a minimal amount of a benign solvent, significantly reducing reaction times and improving yields. researchgate.netnih.gov For example, the microwave-assisted solvent-free synthesis of Schiff bases using a wetting reagent like β-ethoxyethanol has been reported to give excellent yields in just a few minutes. researchgate.net Another green approach involves the use of natural acid catalysts, such as cashew shell extract, under microwave irradiation, which is a rapid, efficient, and solvent-free method. nih.gov

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Microwave Irradiation | β-ethoxyethanol (wetting reagent) | 3-5 min | 77-90% | researchgate.net |

| Microwave Irradiation | Cashew Shell Extract (natural acid) | 80-120 s | 80-88% | nih.gov |

| Sonication | None (Methanol solvent) | 3-5 min | Excellent | nih.gov |

In the realm of acylation, solvent-free protocols for acetylation reactions have been developed. A sustainable, solvent-free, stoichiometric acetylation of phenols using acetic anhydride in the presence of a catalyst like VOSO₄ has been demonstrated. nih.gov This approach minimizes waste by avoiding excess reagents and bulk solvents, aligning with the principles of green chemistry.

Enzymatic or Biocatalytic Reactions in Acetate (B1210297) Buffers

Enzymatic catalysis offers a green and highly selective approach to the synthesis of chemical derivatives. Lipases, in particular, are widely employed for their ability to catalyze acylation reactions under mild conditions. The use of acetate buffers in these reactions is common to maintain an optimal pH for enzyme activity.

One of the most versatile and widely used lipases in biocatalysis is Candida antarctica lipase (B570770) B (CALB). nih.govsci-hub.box This enzyme is known for its high efficiency in catalyzing esterification, transesterification, and amidation reactions. nih.govsci-hub.box In the context of 3-ethoxy-4-hydroxybenzaldehyde, CALB can be utilized to catalyze its acylation using acetic anhydride to produce 3-ethoxy-4-acetoxybenzaldehyde. This enzymatic approach is favored for its high selectivity, avoiding unwanted side reactions that can occur under traditional chemical catalysis. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation. The stability and activity of lipases like CALB are often enhanced in such environments. nih.govsci-hub.box While specific studies detailing this exact transformation in acetate buffer are not prevalent, the general principles of lipase catalysis strongly support its feasibility. Acetate buffers are frequently employed in enzymatic reactions to maintain a stable pH, which is crucial for preserving the enzyme's structure and catalytic function. nih.gov

Table 1: Key Features of Lipase-Catalyzed Acylation

| Feature | Description |

| Enzyme | Candida antarctica lipase B (CALB) is a highly efficient and commonly used lipase. |

| Substrates | 3-Ethoxy-4-hydroxybenzaldehyde and an acyl donor, such as acetic anhydride. |

| Product | 3-Ethoxy-4-acetoxybenzaldehyde. |

| Reaction Medium | Typically a non-aqueous (organic) solvent to favor esterification. |

| Buffer System | Acetate buffer can be used to control the pH of the aqueous phase in biphasic systems or to pretreat the enzyme. |

| Advantages | High selectivity (regioselectivity), mild reaction conditions, and environmentally friendly. |

Multi-Component Reactions Incorporating 3-Ethoxy-4-hydroxybenzaldehyde and Acetic Acid Derived Reagents

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs where a carboxylic acid, such as acetic acid, is a key component. wikipedia.orgnih.govnih.gov

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In this context, 3-ethoxy-4-hydroxybenzaldehyde can serve as the aldehyde component, reacting with acetic acid and an isocyanide. The reaction is typically conducted in aprotic solvents and proceeds rapidly at room temperature, often with high yields. organic-chemistry.org This reaction is highly atom-economical and allows for significant molecular diversity in the products by varying the isocyanide reactant. wikipedia.orgmdpi.com

The Ugi four-component reaction (U-4CR) is an extension of the Passerini reaction, incorporating a primary amine in addition to the aldehyde, carboxylic acid, and isocyanide. beilstein-journals.orgpulsus.combeilstein-journals.org This reaction leads to the formation of a bis-amide. 3-Ethoxy-4-hydroxybenzaldehyde can act as the aldehyde component, reacting with an amine, acetic acid, and an isocyanide. The Ugi reaction is favored in polar protic solvents like methanol or ethanol. beilstein-journals.orgpulsus.com

Table 2: General Schemes for Passerini and Ugi Reactions

| Reaction | Reactants | Product |

| Passerini | 3-Ethoxy-4-hydroxybenzaldehyde (Aldehyde), Acetic Acid (Carboxylic Acid), Isocyanide | α-Acyloxy Amide |

| Ugi | 3-Ethoxy-4-hydroxybenzaldehyde (Aldehyde), Amine, Acetic Acid (Carboxylic Acid), Isocyanide | Bis-Amide |

These MCRs offer a convergent and efficient strategy for generating libraries of complex molecules from simple precursors, with 3-ethoxy-4-hydroxybenzaldehyde being a viable aromatic aldehyde component. mdpi.combeilstein-journals.org

Glyoxylic Acid Route Considerations for 3-Ethoxy-4-hydroxybenzaldehyde Synthesis

The synthesis of 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin) on an industrial scale is predominantly achieved through the glyoxylic acid route. wikipedia.org This two-step process starts from guaethol (2-ethoxyphenol), which is first condensed with glyoxylic acid. justia.com The resulting mandelic acid derivative is then oxidized and decarboxylated to yield the final product. wikipedia.org This method is favored due to its high selectivity for the para-substituted product, minimizing the formation of unwanted isomers. researchgate.net

The initial condensation reaction is typically carried out in an aqueous alkaline medium. researchgate.net Various catalysts, including quaternary ammonium (B1175870) salts, have been employed to improve the yield and reaction rate of this step. google.com The subsequent oxidation of the 4-hydroxy-3-ethoxymandelic acid intermediate can be achieved using various oxidizing agents, with air or oxygen in the presence of a catalyst being a common industrial practice. google.comoriprobe.com

Table 3: Optimized Conditions for the Glyoxylic Acid Route to Ethylvanillin

| Parameter | Condensation Step | Oxidation Step |

| Reactants | Guaethol, Glyoxylic Acid | 4-Hydroxy-3-ethoxymandelic acid |

| Catalyst | Quaternary ammonium salt or metal salts (e.g., copper and iron salts) google.com | Copper salts (e.g., CuSO₄) oriprobe.com |

| Temperature | 27-60 °C google.com | 80-100 °C google.com |

| pH | Alkaline (e.g., pH 11-13) google.com | Alkaline (e.g., pH 11-13) google.com |

| Reaction Time | 3.5-7 hours google.com | 2 hours google.com |

| Yield | Condensation: 81.3-88.6% google.com | Oxidation: up to 98.2% oriprobe.com |

Aldol (B89426) Condensation Reactions Involving 3-Ethoxy-4-hydroxybenzaldehyde Precursors

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The Claisen-Schmidt condensation, a variation of the aldol condensation, involves the reaction of an aromatic aldehyde (which cannot enolize) with an enolizable ketone or aldehyde in the presence of a base. wikipedia.orgyoutube.com This reaction is highly applicable to 3-ethoxy-4-hydroxybenzaldehyde for the synthesis of chalcones and other α,β-unsaturated ketones, which are valuable intermediates in the synthesis of various flavonoids and other biologically active compounds. jetir.org

In a typical Claisen-Schmidt condensation, 3-ethoxy-4-hydroxybenzaldehyde would be reacted with a ketone, such as acetone (B3395972) or acetophenone, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. gordon.eduresearchgate.net The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form the stable, conjugated enone product. cerritos.edu

Table 4: Examples of Claisen-Schmidt Condensation with Aromatic Aldehydes

| Aromatic Aldehyde | Ketone | Base | Product |

| Benzaldehyde (B42025) | Acetone | NaOH | Dibenzalacetone youtube.com |

| 4-Chlorobenzaldehyde | Acetophenone | NaOH | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one rsc.org |

| 4-Hydroxybenzaldehyde | 4-Methoxyacetophenone | NaOH | (E)-1-(4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one rasayanjournal.co.in |

| Vanillin (B372448) | Acetone | NaOH | 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one |

The reaction conditions for Claisen-Schmidt condensations can often be mild, and in some cases, the reaction can be carried out under solvent-free conditions, aligning with the principles of green chemistry. rsc.org The versatility of this reaction allows for the synthesis of a wide array of derivatives by simply changing the ketone component.

Structural Characterization and Spectroscopic Analysis of Acetic Acid Derived 3 Ethoxy 4 Hydroxybenzaldehyde Compounds

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy The ¹H NMR spectrum of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) provides definitive information about the chemical environment of its hydrogen atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aldehydic, aromatic, hydroxyl, and ethoxy protons are observed. chegg.com

The aldehydic proton (-CHO) appears as a singlet far downfield, typically around 9.81 ppm, due to the strong deshielding effect of the carbonyl group. chegg.com The aromatic protons on the benzene (B151609) ring appear in the range of 7.0 to 7.5 ppm. chegg.com Specifically, the proton at position 5 of the ring shows a doublet around 7.4 ppm, while the protons at positions 2 and 6 also present characteristic multiplets in this region. chegg.com

The ethoxy group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) at approximately 4.2 ppm and a triplet for the terminal methyl protons (-CH₃) around 1.48 ppm. chegg.com This quartet-triplet pattern is a classic signature of an ethyl group, with the splitting caused by scalar coupling between the adjacent methylene and methyl protons. chegg.com A broad singlet, which can vary in chemical shift, is typically observed for the phenolic hydroxyl (-OH) proton. chegg.com

¹H NMR Data for 3-Ethoxy-4-hydroxybenzaldehyde in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.81 | Singlet (s) | 1H | Aldehydic H (-CHO) |

| 7.40-7.42 | Multiplet (m) | 2H | Aromatic H (H-2, H-6) |

| 7.03-7.05 | Doublet (d) | 1H | Aromatic H (H-5) |

| 6.29 | Singlet (s, broad) | 1H | Hydroxyl H (-OH) |

| 4.16-4.23 | Quartet (q) | 2H | Methylene H (-OCH₂CH₃) |

| 1.45-1.50 | Triplet (t) | 3H | Methyl H (-OCH₂CH₃) |

Detailed experimental data for ¹³C and 2D NMR spectra of 3-ethoxy-4-hydroxybenzaldehyde are not widely reported in publicly accessible literature. However, based on the known structure, predictable shifts for the nine unique carbon atoms would include signals for the carbonyl, aromatic, and aliphatic carbons.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy The IR spectrum of 3-ethoxy-4-hydroxybenzaldehyde shows characteristic absorption bands corresponding to its functional groups. A broad absorption band is typically observed in the 3200-3400 cm⁻¹ region, indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy group appear around 3100-2800 cm⁻¹. A strong, sharp peak representing the C=O stretch of the aldehyde is prominent around 1670 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations give rise to peaks in the 1500-1600 cm⁻¹ region. researchgate.net The C-O stretching of the ether linkage and the phenolic group can be found in the fingerprint region, typically between 1270 cm⁻¹ and 1000 cm⁻¹.

Raman Spectroscopy The Raman spectrum of ethyl vanillin (B372448) provides complementary information. It exhibits several strong bands, particularly in the "fingerprint region," which are characteristic of the molecule's structure. researchgate.net Key peaks in the Raman spectrum of the closely related vanillin include signals at approximately 1670 cm⁻¹ (C=O stretch) and in the 1580-1600 cm⁻¹ range (aromatic ring vibrations), which are expected to be present and shifted slightly for ethyl vanillin. researchgate.netchemicalbook.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible spectroscopy measures the electronic transitions within a molecule. The UV spectrum of 3-ethoxy-4-hydroxybenzaldehyde is dominated by π → π* transitions within the substituted benzene ring. Its spectrum is nearly identical to that of vanillin. oup.com In neutral solvents, it exhibits a strong absorption maximum around 310 nm. nih.gov In alkaline solutions, a bathochromic (red) shift is observed, moving the absorption maximum to approximately 348 nm due to the deprotonation of the phenolic hydroxyl group, which increases conjugation. oup.com

While not strongly fluorescent, 3-ethoxy-4-hydroxybenzaldehyde can exhibit chemiluminescence under specific conditions, such as when reacting with potassium permanganate (B83412) in an acidic medium. sigmaaldrich.com Detailed photoluminescence (fluorescence or phosphorescence) spectra are not commonly reported.

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, 3-ethoxy-4-hydroxybenzaldehyde shows a prominent molecular ion peak [M]⁺ at an m/z (mass-to-charge) ratio of 166, corresponding to its molecular weight (C₉H₁₀O₃). nih.gov

The fragmentation pattern is characteristic of its structure. A significant fragment is observed at m/z 137, which corresponds to the loss of the ethyl group (-C₂H₅) followed by the loss of a hydrogen atom, or more commonly, the loss of a CHO group (29 Da), leading to a peak at m/z 137. Another major peak is often seen at m/z 138, resulting from the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, followed by the loss of a hydrogen atom. The base peak in the spectrum is often the [M-1]⁺ ion at m/z 165, resulting from the loss of the aldehydic hydrogen.

Elemental Compositional Analysis

The elemental composition of 3-ethoxy-4-hydroxybenzaldehyde is derived from its molecular formula, C₉H₁₀O₃. sigmaaldrich.comnih.gov The molecular weight is calculated to be approximately 166.17 g/mol . sigmaaldrich.comnih.gov

Elemental Composition of 3-Ethoxy-4-hydroxybenzaldehyde (C₉H₁₀O₃)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 65.05% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.07% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 28.88% |

X-ray Diffraction Studies for Solid-State Structures and Crystallization Behavior

Single-crystal X-ray diffraction has been used to determine the precise solid-state structure of 3-ethoxy-4-hydroxybenzaldehyde. nih.govresearchgate.net These studies reveal that the compound crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net

Crystallographic Data for 3-Ethoxy-4-hydroxybenzaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀O₃ |

| Formula Weight | 166.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.7352 (6) |

| b (Å) | 14.4140 (6) |

| c (Å) | 8.7890 (4) |

| β (°) | 100.742 (3) |

| Volume (ų) | 1709.55 (13) |

| Z (Molecules per unit cell) | 8 |

Compound Names

| Systematic and Common Names |

|---|

| 3-Ethoxy-4-hydroxybenzaldehyde |

| Ethyl vanillin |

| Bourbonal |

| 4-Hydroxy-3-ethoxybenzaldehyde |

| Protocatechuic aldehyde ethyl ether |

| 2-Ethoxy-4-formylphenol |

Reaction Mechanisms and Pathways of Acetic Acid Mediated Transformations

Mechanistic Investigations of Schiff Base Formation

The synthesis of Schiff bases, or imines, from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) and a primary amine is a classic condensation reaction where acetic acid plays a crucial catalytic role. The mechanism involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration.

The accepted mechanism proceeds through the following key steps:

Protonation of the Carbonyl Group : Acetic acid, being a weak acid, provides a proton (H⁺) to the carbonyl oxygen of 3-ethoxy-4-hydroxybenzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Amine : The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer : A proton is transferred from the nitrogen atom of the amine to the oxygen atom of the hydroxyl group within the carbinolamine intermediate.

Dehydration : The hydroxyl group of the carbinolamine is protonated by the acetic acid to form a good leaving group (water). quora.com The subsequent elimination of a water molecule leads to the formation of a carbon-nitrogen double bond, yielding the final Schiff base product. researchgate.net

The catalytic role of acetic acid is critical; it facilitates both the initial activation of the aldehyde and the final dehydration step. quora.com The reaction rate for Schiff base formation is often optimal in weakly acidic conditions (pH 4-5), a range where acetic acid is an effective catalyst. quora.com If a strong acid were used, it would protonate the amine nucleophile, rendering it non-nucleophilic and hindering the reaction. quora.com

Understanding Acylation Reaction Mechanisms and Selectivity

Acylation of 3-ethoxy-4-hydroxybenzaldehyde involves the introduction of an acyl group (R-C=O) into the molecule, typically at the phenolic hydroxyl group. Acetic acid can be involved in these reactions, often in the form of acetic anhydride (B1165640), which serves as the acylating agent.

The mechanism for the acylation of the hydroxyl group on the 3-ethoxy-4-hydroxybenzaldehyde ring is an example of nucleophilic acyl substitution.

Activation of the Acylating Agent : In reactions using acetic anhydride, a catalyst (often a stronger acid or a base) can be used to increase the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The oxygen atom of the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.

Intermediate Formation : This attack forms a tetrahedral intermediate.

Leaving Group Departure : The intermediate collapses, and an acetate (B1210297) ion departs as a leaving group, resulting in the formation of an ester at the phenolic position.

Selectivity in acylation is a key consideration. When multiple hydroxyl groups are present, the relative nucleophilicity and steric hindrance of each group determine the site of acylation. For 3-ethoxy-4-hydroxybenzaldehyde, the phenolic hydroxyl group is the primary site for acylation. The selectivity can be influenced by the choice of acylating agent and reaction conditions. For instance, using more reactive acylating agents like acetyl chloride might lead to different selectivity compared to acetic anhydride. nih.gov

Catalytic Roles of Acids in Derivatization (e.g., Hydrochloric Acid in Aldol (B89426) Condensations, Acetic Acid as Solvent/Catalyst)

Acids play a pivotal role in the derivatization of 3-ethoxy-4-hydroxybenzaldehyde, acting as catalysts to facilitate various transformations. The choice of acid can significantly influence the reaction pathway and outcome.

Acetic Acid as a Solvent and Catalyst : Glacial acetic acid is frequently used as both a solvent and a catalyst in organic reactions. patsnap.com Its ability to dissolve a wide range of polar and non-polar compounds makes it a versatile medium. patsnap.com As a weak acid, it can act as a proton donor to activate substrates without being overly corrosive or causing unwanted side reactions that might occur with strong mineral acids. quora.compatsnap.com For example, in the synthesis of certain heterocyclic compounds, acetic acid provides the necessary acidic environment and also serves to dissolve the reactants. researchgate.net

Comparison with Stronger Acids like Hydrochloric Acid : While acetic acid is a weak acid, stronger acids like hydrochloric acid are used for reactions requiring more potent catalysis. echemi.com For example, in certain esterification reactions, hydrochloric acid is a more effective catalyst than acetic acid for protonating the carboxylic acid and facilitating nucleophilic attack by an alcohol. However, the high acidity of hydrochloric acid can also lead to undesired side reactions or degradation of sensitive functional groups. The pH difference is significant, with hydrochloric acid having a much lower pH (around 1.1) compared to acetic acid (around 2.4), reflecting its complete dissociation in solution. echemi.com

The table below summarizes the comparative roles of acetic acid and hydrochloric acid in derivatization reactions.

| Feature | Acetic Acid | Hydrochloric Acid |

| Strength | Weak Acid | Strong Acid |

| pKa | ~4.76 alliancechemical.com | ~ -6.3 |

| Role | Catalyst and/or Solvent patsnap.com | Primarily Catalyst |

| Typical Reactions | Schiff base formation, mild acetylations quora.compatsnap.com | Esterification, Aldol condensations |

| Advantages | Moderate acidity prevents side reactions, good solvent properties quora.comalliancechemical.com | High catalytic activity for certain reactions echemi.com |

| Disadvantages | May be too weak for some transformations | Can cause degradation of sensitive molecules, highly corrosive echemi.com |

Electrophilic Aromatic Substitution Patterns on the 3-Ethoxy-4-hydroxybenzaldehyde Framework

The benzene (B151609) ring of 3-ethoxy-4-hydroxybenzaldehyde is "activated" towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups. pitt.edu These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com

The directing effects of the substituents can be summarized as follows:

Hydroxyl Group (-OH) : A strongly activating, ortho-, para-directing group.

Ethoxy Group (-OCH₂CH₃) : Also a strongly activating, ortho-, para-directing group.

Aldehyde Group (-CHO) : A deactivating, meta-directing group.

When multiple substituents are present, the most strongly activating group generally dictates the position of further substitution. pitt.edu In the case of 3-ethoxy-4-hydroxybenzaldehyde, both the hydroxyl and ethoxy groups are strongly activating. The positions on the ring are numbered starting from the aldehyde group as position 1.

Position 1 : Aldehyde group

Position 2 : Ortho to the aldehyde, meta to the hydroxyl, and meta to the ethoxy.

Position 3 : Ethoxy group

Position 4 : Hydroxyl group

Position 5 : Ortho to the hydroxyl, meta to the aldehyde, and ortho to the ethoxy.

Position 6 : Ortho to the aldehyde, ortho to the hydroxyl, and meta to the ethoxy.

The powerful ortho-, para-directing influence of the hydroxyl and ethoxy groups will direct incoming electrophiles primarily to positions 2, 5, and 6. However, steric hindrance from the existing substituents will also play a role. The aldehyde group, being a deactivator, will disfavor substitution at its ortho and para positions (positions 2, 6, and 4).

Considering the combined effects, electrophilic substitution is most likely to occur at the positions activated by both the hydroxyl and ethoxy groups, while also considering steric factors. For example, in nitration reactions, which involve the electrophile NO₂⁺, substitution would be expected to occur at the positions most activated by the electron-donating groups. libretexts.orgmasterorganicchemistry.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving 3-ethoxy-4-hydroxybenzaldehyde are influenced by factors such as temperature, concentration of reactants and catalysts, and the solvent used. For instance, a study on the oxidation of 3-ethoxy-4-hydroxybenzaldehyde by potassium permanganate (B83412) under acidic conditions found that the reaction was first order with respect to the substrate, the oxidant, and the acid. researchgate.net This indicates that the concentration of each of these species directly affects the rate of the reaction.

Thermodynamic data provides insight into the feasibility and equilibrium position of a reaction. The formation of Schiff bases, for example, is a reversible process. nih.gov The equilibrium can be shifted towards the product side by removing water as it is formed, a principle often exploited in synthetic procedures.

The following table presents hypothetical kinetic data for a reaction involving 3-ethoxy-4-hydroxybenzaldehyde to illustrate the principles discussed.

Table: Hypothetical Kinetic Data for the Formation of a Schiff Base

| Experiment | [3-ethoxy-4-hydroxybenzaldehyde] (M) | [Amine] (M) | [Acetic Acid] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Advanced Applications in Materials Science and Polymer Chemistry

Design and Synthesis of Functional Polymeric Materials

The presence of reactive functional groups in 3-ethoxy-4-hydroxybenzaldehyde (B1662144) allows for its incorporation into various polymer backbones, leading to the development of materials with enhanced thermal, optical, and electrical properties.

Polyazomethines, also known as poly(Schiff base)s, are a class of polymers characterized by the repeating azomethine (-CH=N-) linkage in their main chain. These polymers are synthesized through the polycondensation reaction between a diamine and a dialdehyde. 3-Ethoxy-4-hydroxybenzaldehyde can be chemically modified to create bis-aldehyde monomers suitable for such polymerizations. For instance, etherification of 3-ethoxy-4-hydroxybenzaldehyde can yield 3-ethoxy-4-(4'-formyl-phenoxy)benzaldehyde, which can then be polymerized with various diamines like p-phenylenediamine (B122844) and 4,4′-diaminodiphenyl ether to produce poly(azomethine-ether)s. nih.gov

These polymers are a subject of significant interest due to their excellent thermal stability, mechanical strength, and interesting optical and electrical properties. nih.govbiomaterials.pl The incorporation of the 3-ethoxy-4-hydroxybenzaldehyde moiety can influence the final properties of the polymer. Research has shown that polyazomethines derived from similar aromatic aldehydes exhibit good thermal stability, often stable up to 300 °C. nih.gov While typically insulators in their pure state, their electrical conductivity can be significantly enhanced through doping. For example, iodine doping of poly(phenoxy-imine)s has been shown to increase their electrical conductivity, with the conductivity increasing with longer exposure to iodine vapor. biomaterials.plufileos.com This tunable conductivity makes them potential candidates for applications in electronics and optoelectronics. nih.gov

Table 1: Properties of Polyazomethines Derived from Aromatic Aldehydes

| Property | Description | Reference |

| Thermal Stability | Generally stable up to 300 °C. | nih.gov |

| Mechanical Strength | Exhibit good mechanical properties. | biomaterials.pl |

| Electrical Conductivity | Insulators in pure form; conductivity increases significantly with iodine doping. | biomaterials.plufileos.com |

| Solubility | Can be improved by introducing flexible linkages like aryl-ether groups. | nih.gov |

Development of Hydrogel Systems Incorporating 3-Ethoxy-4-hydroxybenzaldehyde

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Their biocompatibility and tunable properties make them ideal for various biomedical applications. The aldehyde group in 3-ethoxy-4-hydroxybenzaldehyde can participate in cross-linking reactions, making it a candidate for the development of novel hydrogel systems.

Research on the closely related compound, vanillin (B372448), demonstrates the potential of such aldehydes as natural cross-linking agents. Vanillin has been successfully used to crosslink chitosan-based hydrogels. biomaterials.pl This process involves the formation of a Schiff base linkage between the aldehyde group of vanillin and the amino groups of chitosan (B1678972). nih.gov The resulting hydrogels exhibit improved chemical stability and mechanical properties. For instance, double crosslinking of chitosan hydrogels with vanillin has been shown to double the compression strength of the material and lead to slower biodegradability. biomaterials.pl

Given the structural similarity, 3-ethoxy-4-hydroxybenzaldehyde is expected to behave similarly, offering a biocompatible and potentially antioxidant cross-linking agent for biopolymers like chitosan. biomaterials.pl The formation of these cross-linked networks is crucial for creating mechanically strong hydrogels suitable for applications such as tissue engineering. biomaterials.plmdpi.com The ability of ethyl vanillin to form a Schiff base structure with polymers containing amino groups is a key factor in its potential application in self-healing hydrogels. nih.gov

Exploration of 3-Ethoxy-4-hydroxybenzaldehyde Derivatives as Excipient Components in Solid Formulations

In the pharmaceutical industry, excipients play a crucial role in the formulation of solid dosage forms like tablets and powders. 3-Ethoxy-4-hydroxybenzaldehyde, or ethyl vanillin, is utilized as a functional excipient, primarily as a flavoring agent to mask the unpleasant taste and odor of certain active pharmaceutical ingredients. formulationbio.comzanchenglife.com Its intense vanilla-like flavor, which is approximately three times stronger than that of vanillin, allows for its use in smaller quantities, which can reduce discoloration of the final product and offer cost savings. formulationbio.com

It is incorporated into tablets, powders, and syrups to improve patient compliance by making the medication more palatable. ufileos.com For example, it is used to mask the taste of caffeine (B1668208) and polythiazide (B1678995) tablets. ufileos.com Furthermore, its application extends to the film coatings of vitamin tablets for the same purpose. ufileos.com The use of ethyl vanillin in pharmaceutical formulations is well-established, and it is generally regarded as a nontoxic and nonirritant material. formulationbio.com

Fabrication of Functional Films and Coatings

The inherent properties of 3-ethoxy-4-hydroxybenzaldehyde, including its antioxidant nature, make it a valuable component in the fabrication of functional films and coatings. These films can have applications in food packaging and other areas where protection against oxidation and microbial growth is desired.

Studies on vanillin have shown its effectiveness as a natural antioxidant and cross-linking agent in chitosan films. researchgate.net The incorporation of vanillin can improve the physical, barrier, antioxidant, and mechanical properties of the films. researchgate.net This suggests that 3-ethoxy-4-hydroxybenzaldehyde could be similarly employed to develop active packaging materials. Such films could help in preserving food products by preventing spoilage due to oxidation and microbial contamination. nih.gov The development of starch-based films containing phenolic extracts has also demonstrated the potential for creating antioxidant and antimicrobial films with UV-blocking properties. mdpi.com

Conjugated Organic Semiconducting Polymers for Electronic Applications

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure is responsible for their unique electronic and optical properties, making them suitable for a variety of electronic applications. mdpi.com Polyazomethines, derived from monomers like those synthesized from 3-ethoxy-4-hydroxybenzaldehyde, are a class of conjugated polymers. nih.govufileos.com

The electronic properties of these polymers can be tuned by modifying their chemical structure. The introduction of different substituents on the aromatic rings of the polymer backbone can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the polymer's band gap and conductivity. nih.gov While many polyazomethines are insulators in their undoped state, their conductivity can be increased by several orders of magnitude through chemical doping, for instance, with HCl or iodine. ufileos.comnih.gov This doping process introduces charge carriers into the polymer chain, facilitating the flow of electricity. The resulting semiconducting polymers are being investigated for use in various electronic devices. mdpi.com

Analytical Methodologies and Detection Strategies

Chromatographic Separations for Characterization and Purity Assessment

Chromatography is a cornerstone for the analysis of 3-ethoxy-4-hydroxybenzaldehyde (B1662144), enabling its separation from impurities and complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly powerful tools, while flash chromatography is often employed for preparative-scale purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of 3-ethoxy-4-hydroxybenzaldehyde. Reverse-phase (RP) HPLC is particularly effective, where the compound is separated on a nonpolar stationary phase. sielc.comsielc.com Common conditions involve a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically substituted with a volatile acid such as formic acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster analyses, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.comsielc.com

| Parameter | Description | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Stationary Phase | Newcrom R1, C18 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.comsielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.comsielc.com |

| Applications | Purity assessment, Isolation of impurities, Pharmacokinetic studies | sielc.comsielc.com |

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For 3-ethoxy-4-hydroxybenzaldehyde, this method can be used for identification and quantification, often following an extraction step such as solid-phase microextraction (SPME). biosynth.com To increase the volatility and thermal stability required for GC analysis, the compound can be chemically modified into a more volatile derivative. spectrabase.com A common derivatization technique is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether, forming 3-ethoxy-4-trimethylsilyloxybenzaldehyde. spectrabase.com This derivative is more amenable to GC separation and provides a characteristic mass spectrum for confident identification. spectrabase.com

| Analytical Step | Description | Purpose | Source |

| Sample Preparation | Solid Phase Microextraction (SPME) | To extract and concentrate the analyte from a sample matrix. | biosynth.com |

| Derivatization | Conversion to a Trimethylsilyl (TMS) derivative. | To increase volatility and thermal stability for GC analysis. | spectrabase.com |

| Separation | Gas Chromatography (GC) | To separate the analyte or its derivative from other components in the sample. | biosynth.com |

| Detection | Mass Spectrometry (MS) | To identify and quantify the compound based on its mass-to-charge ratio and fragmentation pattern. | biosynth.comspectrabase.com |

Flash Chromatography for Product Purification

For the purification of 3-ethoxy-4-hydroxybenzaldehyde on a larger scale than analytical chromatography allows, flash column chromatography is a commonly used method. rsc.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate the target compound from reaction byproducts and impurities. rochester.edu The choice of solvent system is critical for achieving good separation. rochester.edu For benzaldehyde (B42025) derivatives, typical mobile phases include mixtures of a nonpolar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297). rsc.org The polarity of the mobile phase is optimized to ensure the desired compound moves down the column at an appropriate rate, allowing for the collection of pure fractions. rochester.edu For compounds like 3-ethoxy-4-hydroxybenzaldehyde that possess a slightly acidic phenolic hydroxyl group, interactions with the acidic silica gel can sometimes cause issues like peak tailing. biotage.com In such cases, the silica gel can be deactivated or the mobile phase can be modified, for instance by adding a small amount of a competing base like triethylamine, to improve the separation performance. rochester.edubiotage.com

| Parameter | Typical Conditions | Purpose | Source |

| Technique | Flash Column Chromatography | Preparative scale purification of reaction products. | rsc.org |

| Stationary Phase | Silica Gel | Adsorbent for separating compounds based on polarity. | rochester.edu |

| Mobile Phase | Toluene; Hexane/Ethyl Acetate mixtures | Elutes compounds from the stationary phase. The ratio is adjusted to optimize separation. | rsc.org |

| Mobile Phase Modifier | Triethylamine (1-3%) | Deactivates acidic sites on silica gel to prevent peak tailing of basic or sensitive compounds. | rochester.edu |

Chemical Derivatization for Enhanced Detectability in Analytical Systems

Chemical derivatization involves modifying the structure of an analyte to improve its analytical properties. For 3-ethoxy-4-hydroxybenzaldehyde, this can enhance detectability in various systems. As mentioned for GC-MS, converting the polar hydroxyl group to a trimethylsilyl (TMS) ether increases volatility and improves chromatographic behavior. spectrabase.com

Another approach involves leveraging chemical reactions that produce a detectable signal. For instance, 3-ethoxy-4-hydroxybenzaldehyde has been found to produce chemiluminescence when reacting with potassium permanganate (B83412) in an acidic medium. sigmaaldrich.com This property can be exploited for highly sensitive detection in specialized analytical methods. sigmaaldrich.com Such derivatization or reaction-based detection strategies can significantly lower the limits of detection compared to standard methods like UV detection in HPLC.

Potentiometric Studies and Acidity Determinations

The process involves dissolving the compound in a suitable non-aqueous solvent, such as acetone (B3395972) or acetonitrile, and titrating it with a strong base, typically tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), also in a non-aqueous solvent. plu.mx A specialized electrode system measures the potential difference (voltage) as the titrant is added, and the pKa value can be determined from the midpoint of the resulting titration curve. plu.mx This data is crucial for understanding the compound's behavior in different chemical environments, particularly its ionization state at various pH levels.

| Technique | Titrant | Solvent | Measurement | Outcome | Source |

| Potentiometric Titration | Tetrabutylammonium hydroxide (TBAH) | Non-aqueous solvents (e.g., acetone, acetonitrile) | Potential (mV) vs. Volume of Titrant (mL) | Determination of pKa (acidity constant) | plu.mx |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations have been instrumental in determining the electronic and geometric structure of 3-ethoxy-4-hydroxybenzaldehyde (B1662144). Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), particularly with the B3LYP functional, have been employed to optimize the molecular geometry. These studies provide detailed insights into bond lengths, bond angles, and dihedral angles, which show good agreement with experimental data obtained from X-ray diffraction (XRD).

One study utilized HF/6-31G(d,p), B3LYP/6-31++G(d,p), and B3LYP/6-311++G(d,p) basis sets to calculate the optimized geometrical parameters. The results indicated that the bond angle C2-C3-C4 (121.41°) is larger than C3-C4-C5 (118.694°), an effect attributed to the substitution of the ethoxy group. Another investigation combined gas electron diffraction with MP2 and B3LYP calculations using the 6-31G** basis set to determine the molecular structure in the gas phase. researchgate.net

The electronic properties have also been a focus of computational studies. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides information about the chemical stability and reactivity of the molecule. For ethyl vanillin (B372448), these calculations help in understanding the charge transfer within the molecule. Furthermore, Natural Bond Orbital (NBO) analysis is used to investigate intramolecular electronic interactions and their stabilization energies. Molecular Electrostatic Potential (MEP) analysis reveals the sites susceptible to electrophilic and nucleophilic attacks.

Table 1: Selected Optimized Geometrical Parameters of 3-Ethoxy-4-hydroxybenzaldehyde

| Parameter | B3LYP/6-311++G(d,p) | Experimental (XRD) |

|---|---|---|

| Bond Lengths (Å) | ||

| C1-C2 | 1.400 | 1.385 |

| C3-O9 | 1.363 | 1.369 |

| C4-O8 | 1.365 | 1.353 |

| C7=O15 | 1.215 | 1.231 |

| Bond Angles (°) | ||

| C2-C1-C6 | 120.7 | 120.8 |

| C2-C3-C4 | 121.4 | 121.1 |

| C3-C4-C5 | 118.7 | 118.8 |

| C3-O9-C10 | 117.9 | 117.5 |

Data sourced from computational studies. Experimental values are provided for comparison.

Molecular Modeling and Simulation of Reactivity and Interactions

Molecular modeling and simulations are employed to study the dynamic behavior of 3-ethoxy-4-hydroxybenzaldehyde, its reactivity, and its interactions with other molecules. These methods provide insights that complement static quantum chemical calculations.

Molecular simulations have been used to investigate the influence of ethyl vanillin as an additive on the nucleation of vanillin. researchgate.net In these studies, the interaction energy between ethyl vanillin and the crystal faces of vanillin is calculated using surface adsorption and lattice integration methods. Such simulations help to understand how ethyl vanillin can act as a potential modifier in crystallization processes, which is relevant in food and pharmaceutical industries. researchgate.net

Furthermore, molecular docking studies have been performed to explore the interaction of ethyl vanillin and its derivatives with biological macromolecules. For instance, the binding properties of ethyl vanillin with calf thymus DNA (ctDNA) have been characterized using both spectroscopic methods and molecular docking. These studies suggest that ethyl vanillin interacts with DNA, potentially at the A-T rich regions in the minor groove. This type of modeling is crucial for understanding the bioactivity of the compound.

While specific molecular dynamics (MD) simulations focusing solely on ethyl vanillin are not extensively detailed in the provided results, the methodology is widely applied to similar phenolic compounds. MD simulations could elucidate the conformational flexibility of the ethoxy group, the dynamics of intramolecular hydrogen bonding, and the behavior of the molecule in different solvent environments.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which aids in the interpretation of experimental spectra. For 3-ethoxy-4-hydroxybenzaldehyde, theoretical vibrational frequencies, UV-Vis absorption spectra, and NMR chemical shifts have been calculated.

Theoretical vibrational frequencies are typically computed using DFT (B3LYP) methods with various basis sets. The calculated frequencies are often scaled using a scaling factor to correct for anharmonicity and deficiencies in the computational method, leading to a better match with experimental FT-IR and FT-Raman spectra. A detailed interpretation of the vibrational spectra is achieved with the aid of normal coordinate analysis and Potential Energy Distribution (PED) calculations, which assign the calculated frequencies to specific vibrational modes of the molecule.

UV-Vis spectra have been calculated using Time-Dependent DFT (TD-DFT) methods to predict electronic transitions. Studies have simulated the absorption spectra of ethyl vanillin in different solvents, such as water and ethanol (B145695), and compared them with experimentally recorded spectra in the 200-400 nm range.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Selected Modes of 3-Ethoxy-4-hydroxybenzaldehyde

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| O-H stretch | 3205 | - | 3226 |

| C-H stretch (aldehyde) | 2875 | 2879 | 2868 |

| C=O stretch (aldehyde) | 1668 | 1670 | 1673 |

| C-C ring stretch | 1589 | 1590 | 1592 |

| C-O stretch (hydroxy) | 1209 | 1208 | 1210 |

Data sourced from spectroscopic and computational studies.

Reaction Mechanism Elucidation through Computational Approaches

Computational approaches can be pivotal in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For 3-ethoxy-4-hydroxybenzaldehyde, while specific computational studies detailing its reaction mechanisms are not prominent in the search results, the principles can be applied to its known synthesis and reactions.

One common synthesis route for ethyl vanillin starts from catechol, which is ethylated to give guaethol. wikipedia.org This intermediate then condenses with glyoxylic acid, followed by oxidation and decarboxylation to yield the final product. wikipedia.org Quantum chemical calculations could be used to model each step of this pathway, determining the most energetically favorable route and the structure of intermediates and transition states. For example, DFT calculations could clarify the mechanism of the condensation reaction with glyoxylic acid or the subsequent oxidation step.

Another reaction involves the formation of acetals. It has been shown that flavor aldehydes like ethyl vanillin can react with propylene (B89431) glycol (PG), a common solvent in e-cigarette liquids, to form flavor aldehyde PG acetals. Computational modeling could be used to study the kinetics and thermodynamics of this acetalization reaction, predicting its rate and equilibrium position under various conditions.

The reactivity of ethyl vanillin can also be predicted from its calculated electronic properties. The HOMO, LUMO, and MEP maps indicate the likely sites for electrophilic and nucleophilic attack. For instance, the MEP can show negative potential around the carbonyl oxygen and the phenolic oxygen, identifying them as sites for electrophilic attack, while regions of positive potential would indicate sites for nucleophilic attack, guiding the understanding of its chemical behavior in various reactions.

Environmental and Metabolic Transformations of 3 Ethoxy 4 Hydroxybenzaldehyde Chemical Fate Focus

Chemical Pathways of Biotransformation to Carboxylic Acid Derivatives

The primary metabolic pathway for 3-ethoxy-4-hydroxybenzaldehyde (B1662144) in mammals is the oxidation of its aldehyde group to a carboxylic acid. This biotransformation results in the formation of ethyl vanillic acid (3-ethoxy-4-hydroxybenzoic acid), which is the principal metabolite.

Further metabolic processes involve the conjugation of these primary metabolites to enhance their water solubility and facilitate excretion. Research has identified several key metabolic pathways:

Oxidation: The aldehyde functional group of ethyl vanillin (B372448) is oxidized to form ethyl vanillic acid.

Reduction: A portion of the ethyl vanillin is reduced to ethyl vanillyl alcohol.

Conjugation: The resulting metabolites, including ethyl vanillic acid and ethyl vanillyl alcohol, as well as unchanged ethyl vanillin, undergo Phase II metabolism. They are conjugated with glucuronic acid or sulfate. ebm-journal.org A minor pathway also involves conjugation with glycine (B1666218) to form ethyl vanilloyl glycine. ebm-journal.org

Studies involving the oral administration of 14C-labeled ethyl vanillin to rats have quantified the distribution of these metabolites. The majority of the administered dose is rapidly metabolized and excreted, primarily in the urine.

Table 1: Major Metabolites of 3-Ethoxy-4-hydroxybenzaldehyde in Rats

Formation of Mandelic Acid Metabolites through Chemical Oxidation

In addition to biotransformation, 3-ethoxy-4-hydroxybenzaldehyde can undergo chemical oxidation. One notable transformation is the formation of mandelic acid derivatives. While the synthesis of ethyl vanillin often involves the oxidative decarboxylation of a mandelic acid precursor, the reverse process or related oxidations can also occur. wikipedia.orgnih.gov

Traces of 3-ethoxy-4-hydroxymandelic acid have been identified in the urine of human subjects who have ingested foods flavored with vanilla-like substances, indicating that a metabolic pathway for its formation exists, although it is considered a minor one.

Chemical oxidation studies provide further insight into these transformations. The oxidation of 3-ethoxy-4-hydroxybenzaldehyde with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium has been investigated. researchgate.net Such studies demonstrate the susceptibility of the aldehyde group to oxidation, which can lead to the corresponding carboxylic acid under specific conditions. researchgate.net The reaction kinetics are typically first-order with respect to the substrate, oxidant, and acid concentration. researchgate.net

Table 2: Kinetic Data for the Oxidation of 3-Ethoxy-4-hydroxybenzaldehyde by KMnO₄

Data sourced from a study on permanganate oxidation under acidic conditions. researchgate.net

The formation of mandelic acid derivatives is a key step in several synthetic routes for aromatic aldehydes. rsc.org For instance, the condensation of a phenol (B47542) with glyoxylic acid yields a mandelic acid derivative, which is then oxidized to the final aldehyde product. wikipedia.orgnih.gov This chemical relationship underscores the potential for oxidation pathways to involve these intermediates.

Degradation in Aqueous and Solvent Systems (e.g., during Recovery Processes with Acetic Acid)

The fate of 3-ethoxy-4-hydroxybenzaldehyde in the environment is influenced by its solubility and stability in various media. It is slightly soluble in water but readily soluble in organic solvents like ethanol (B145695), ether, and chloroform (B151607). nih.gov Its water solubility suggests it is likely to be mobile in the environment. fishersci.com

In aqueous solutions, the degradation of related compounds like vanillin has been studied under various conditions. For example, under alkaline oxidation conditions used for lignin (B12514952) valorization, vanillin can degrade into smaller acidic and alcoholic molecules or undergo condensation to form dimers. researchgate.netresearchgate.net High temperatures (e.g., 160°C) can lead to the complete conversion of vanillin. researchgate.net Photodegradation in the presence of photosensitizers can also lead to the formation of dimers. nih.gov

In industrial settings, 3-ethoxy-4-hydroxybenzaldehyde may be present in waste streams or as a product that needs to be recovered. Recovery processes for organic compounds often involve liquid-liquid extraction followed by distillation. Solvents such as ethyl acetate (B1210297) are used to extract compounds like vanillin or acetic acid from aqueous solutions. researchgate.net During these processes, which can involve heating for distillation to recover the solvent or the product, the stability of 3-ethoxy-4-hydroxybenzaldehyde is crucial. fishersci.com Thermal decomposition can lead to the release of carbon monoxide and carbon dioxide. fishersci.com The compound is also sensitive to light and incompatible with strong oxidizing agents and strong bases, which can promote its degradation. fishersci.com While specific data on its degradation during acetic acid recovery is limited, the general principles of chemical stability under conditions of heat, oxidation, and extreme pH are applicable.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-ethoxy-4-hydroxybenzaldehyde derivatives, and how are reaction conditions optimized?

- Methodological Answer : Derivatives are synthesized via condensation reactions. For example, 3-ethoxy-4-hydroxybenzaldehyde reacts with amines or hydrazines in refluxing acetic acid, followed by recrystallization from acetic acid-water mixtures to isolate products . Optimization involves adjusting reaction time (e.g., 1–4 hours) and temperature (50–100°C) to maximize yield while minimizing byproducts .

Q. How is the solubility profile of 3-ethoxy-4-hydroxybenzaldehyde determined in different solvents?

- Methodological Answer : Solubility is assessed experimentally by dissolving the compound in polar solvents (e.g., ethanol, DMF) and non-polar solvents (e.g., hexane) under controlled conditions (25°C). For instance, it is freely soluble in ethanol and DMF but poorly soluble in water (8.45 mg/mL at 25°C) .

Q. What spectroscopic techniques are used to characterize 3-ethoxy-4-hydroxybenzaldehyde and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms structural integrity, Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹), and UV-Vis spectroscopy monitors electronic transitions for purity assessment .

Advanced Research Questions

Q. How do reaction parameters (e.g., ultrasonic irradiation) influence the synthesis of 3-ethoxy-4-hydroxybenzaldehyde-based compounds?

- Methodological Answer : Ultrasonic-assisted synthesis reduces reaction time and improves yield by enhancing cavitation effects. For example, synthesizing 1,5-bis(3′-ethoxy-4′-hydroxyphenyl)-1,4-pentadiene-3-one under ultrasound at 40–60°C for 30–60 minutes achieves >85% yield compared to conventional methods .

Q. What HPLC conditions ensure effective separation of 3-ethoxy-4-hydroxybenzaldehyde from impurities or degradation products?

- Methodological Answer : A mobile phase of 0.5 mol/L ammonium acetate, methanol, and diluted acetic acid (600:200:200 v/v) at 25°C with a flow rate of 1 mL/min resolves 3-ethoxy-4-hydroxybenzaldehyde (retention time ~7 minutes) from structurally similar compounds. System suitability requires a resolution ≥3 between adjacent peaks .

Q. How does 3-ethoxy-4-hydroxybenzaldehyde function as a corrosion inhibitor, and what experimental assays validate its efficacy?

- Methodological Answer : The compound adsorbs onto metal surfaces via its hydroxyl and ethoxy groups, forming protective layers. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media (e.g., 1M HCl) quantify inhibition efficiency (>90% at 500 ppm) and adsorption isotherm behavior .

Q. What metabolomic techniques identify urinary biomarkers after 3-ethoxy-4-hydroxybenzaldehyde exposure?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) detects metabolites like 3-ethoxy-4-hydroxybenzoic acid and 3-ethoxy-4-hydroxymandelic acid. Derivatization (e.g., trimethylsilylation) enhances volatility, while selected ion monitoring (SIM) improves sensitivity for trace analysis .

Key Notes

- Contradictions : While solubility in water is consistently low, organic solvent compatibility varies slightly across studies due to differences in grade/purity .

- Advanced Applications : Ultrasonic synthesis and computational modeling (e.g., DFT for adsorption studies) are emerging areas requiring further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.